molecular formula C14H21BrN2O2 B13895179 N-(2-bromopyridin-4-yl)-2-hydroxy-2-methyloctanamide

N-(2-bromopyridin-4-yl)-2-hydroxy-2-methyloctanamide

Cat. No.: B13895179
M. Wt: 329.23 g/mol
InChI Key: ZHHABRBCLIJOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromopyridin-4-yl)-2-hydroxy-2-methyloctanamide is a compound that belongs to the class of amides. It features a bromopyridine moiety, which is known for its significant biological and therapeutic value. The compound’s structure includes a pyridine ring substituted with a bromine atom at the 2-position and an amide group at the 4-position, along with a hydroxy and methyl group on an octanamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromopyridin-4-yl)-2-hydroxy-2-methyloctanamide can be achieved through various synthetic routes. One common method involves the reaction of 2-bromopyridine-4-amine with 2-hydroxy-2-methyloctanoic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is typically carried out in an organic solvent like dichloromethane or DMF (dimethylformamide) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would likely include optimization of reaction parameters such as temperature, solvent, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromopyridin-4-yl)-2-hydroxy-2-methyloctanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.

    Amidation: The amide group can participate in further amidation reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reducing agents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to ketones or alkanes, respectively.

Scientific Research Applications

N-(2-bromopyridin-4-yl)-2-hydroxy-2-methyloctanamide has several scientific research applications:

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may serve as a probe to study biological pathways involving pyridine derivatives.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-bromopyridin-4-yl)-2-hydroxy-2-methyloctanamide involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzymes or receptors, modulating their activity. The hydroxy and amide groups may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but lack the bromine and hydroxy groups.

    3-bromoimidazo[1,2-a]pyridines: These compounds feature a bromine-substituted imidazo[1,2-a]pyridine ring, differing in the core structure.

Uniqueness

N-(2-bromopyridin-4-yl)-2-hydroxy-2-methyloctanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and hydroxy group allows for unique reactivity and interactions compared to similar compounds .

Properties

Molecular Formula

C14H21BrN2O2

Molecular Weight

329.23 g/mol

IUPAC Name

N-(2-bromopyridin-4-yl)-2-hydroxy-2-methyloctanamide

InChI

InChI=1S/C14H21BrN2O2/c1-3-4-5-6-8-14(2,19)13(18)17-11-7-9-16-12(15)10-11/h7,9-10,19H,3-6,8H2,1-2H3,(H,16,17,18)

InChI Key

ZHHABRBCLIJOPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C(=O)NC1=CC(=NC=C1)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.